2-Amino-2-mercaptopropanoic acid, also known as L-Cysteine, is a naturally occurring amino acid that plays a crucial role in various biological processes. It is classified as a thiol-containing amino acid due to the presence of a sulfhydryl group (-SH) in its structure. This compound is essential for protein synthesis, detoxification, and the production of antioxidants in the body.
L-Cysteine is primarily sourced from dietary proteins, particularly from animal products such as meat, eggs, and dairy. It can also be synthesized in the body from other amino acids like methionine and serine. In laboratory settings, it can be produced through chemical synthesis or fermentation processes.
L-Cysteine belongs to the group of sulfur-containing amino acids and is categorized under non-essential amino acids, meaning that the human body can synthesize it. It has a molecular formula of and a molecular weight of approximately 121.16 g/mol.
The synthesis of 2-amino-2-mercaptopropanoic acid can be achieved through various methods:
In the chemical synthesis route, the reaction generally proceeds as follows:
The molecular structure of 2-amino-2-mercaptopropanoic acid features:
L-Cysteine participates in various chemical reactions due to its functional groups:
The reactivity of L-Cysteine allows it to serve as a reducing agent in biochemical pathways, aiding in detoxification processes by neutralizing reactive oxygen species .
L-Cysteine acts primarily through its thiol group, which can donate electrons and participate in redox reactions. This property makes it vital for:
Research indicates that L-Cysteine's role in antioxidant defense mechanisms significantly impacts cellular health and longevity .
L-Cysteine is sensitive to light and should be stored under controlled conditions to prevent degradation .
L-Cysteine has several scientific uses across various fields:
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